4-Amino-3,5-dibromo-L-phenylalanine
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Overview
Description
4-Amino-3,5-dibromo-L-phenylalanine is a halogenated derivative of the aromatic amino acid phenylalanineIt acts as a partial NMDA receptor agonist, reduces glutamate release, and depresses the activity of AMPA/kainate receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dibromo-L-phenylalanine typically involves the halogenation of L-phenylalanineThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dibromo-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent phenylalanine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenylalanine and dehalogenated products.
Substitution: Various acylated or sulfonated derivatives.
Scientific Research Applications
4-Amino-3,5-dibromo-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its effects on glutamatergic transmission and potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as stroke and seizures.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects by modulating glutamatergic synaptic transmission. It enhances NMDA receptor function, reduces presynaptic glutamate release, and blocks AMPA/kainate receptors. These actions contribute to its neuroprotective properties and potential therapeutic applications .
Comparison with Similar Compounds
3,5-Diiodo-L-tyrosine: Another halogenated derivative with similar neuroprotective properties.
3,5-Dibromo-L-tyrosine: Shares similar mechanisms of action and applications.
4-Amino-3,5-dibromo-D-phenylalanine: A stereoisomer with comparable properties
Uniqueness: 4-Amino-3,5-dibromo-L-phenylalanine is unique due to its specific halogenation pattern and the presence of an amino group at the 4 position.
Properties
CAS No. |
76912-54-4 |
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Molecular Formula |
C9H10Br2N2O2 |
Molecular Weight |
338.00 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-amino-3,5-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H10Br2N2O2/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7H,3,12-13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
JZLFHEHCLUENRJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)N)Br)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)CC(C(=O)O)N |
Origin of Product |
United States |
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